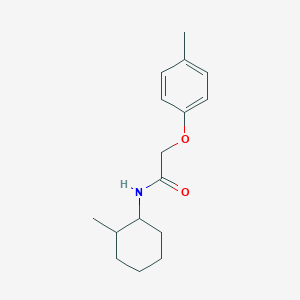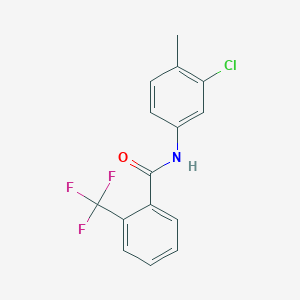
N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide, also known as otilonium bromide, is a quaternary ammonium derivative with antispasmodic properties. It is commonly used in the treatment of irritable bowel syndrome (IBS) due to its ability to reduce intestinal smooth muscle contractions. In
Mécanisme D'action
Otilonium bromide exerts its antispasmodic effects by blocking L-type calcium channels in intestinal smooth muscle cells. This results in a reduction in intracellular calcium levels, which leads to a decrease in muscle contraction and relaxation of the intestinal wall.
Biochemical and Physiological Effects:
In addition to its antispasmodic effects, N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide has been shown to have anti-inflammatory and antioxidant properties. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in the intestine.
Avantages Et Limitations Des Expériences En Laboratoire
Otilonium bromide is a well-established antispasmodic agent with a proven track record of effectiveness in the treatment of IBS. However, its use in lab experiments may be limited by its specificity for intestinal smooth muscle cells and its potential for off-target effects.
Orientations Futures
Future research on N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide may focus on its potential use in the treatment of other gastrointestinal disorders, such as inflammatory bowel disease and functional dyspepsia. Additionally, further investigation into the mechanisms underlying its anti-inflammatory and antioxidant effects may lead to the development of new therapies for these conditions. Finally, the development of new formulations of N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide with improved bioavailability and pharmacokinetic properties may lead to more effective treatments for IBS and other gastrointestinal disorders.
Méthodes De Synthèse
Otilonium bromide is synthesized through a multi-step process involving the reaction of 2-methylcyclohexanone with phenol to form 2-(4-methylphenoxy)cyclohexanone. This intermediate is then reacted with N-methylpiperazine in the presence of acetic acid to form N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide, which is then converted to the bromide salt through reaction with hydrobromic acid.
Applications De Recherche Scientifique
Otilonium bromide has been extensively studied for its effectiveness in the treatment of IBS. In a randomized, double-blind, placebo-controlled trial, N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide was found to significantly reduce abdominal pain and bloating in patients with IBS. Additionally, N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide has been shown to improve stool consistency and reduce the frequency of bowel movements in patients with diarrhea-predominant IBS.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H23NO2/c1-12-7-9-14(10-8-12)19-11-16(18)17-15-6-4-3-5-13(15)2/h7-10,13,15H,3-6,11H2,1-2H3,(H,17,18) |
Clé InChI |
JHZKOFJJDWDUDD-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)COC2=CC=C(C=C2)C |
SMILES canonique |
CC1CCCCC1NC(=O)COC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)


![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)
![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)





![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)
